molecular formula C12H12BrF3O B14054863 1-Bromo-1-(2-ethyl-3-(trifluoromethyl)phenyl)propan-2-one

1-Bromo-1-(2-ethyl-3-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14054863
M. Wt: 309.12 g/mol
InChI Key: LZFWRILDSSMNQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-1-(2-ethyl-3-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C12H12BrF3O. This compound is characterized by the presence of a bromine atom, an ethyl group, and a trifluoromethyl group attached to a phenyl ring, along with a propan-2-one moiety. It is a versatile compound with significant applications in various fields of scientific research and industry.

Preparation Methods

The synthesis of 1-Bromo-1-(2-ethyl-3-(trifluoromethyl)phenyl)propan-2-one typically involves the bromination of the corresponding ketone precursor. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Bromo-1-(2-ethyl-3-(trifluoromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bromine, reducing agents like sodium borohydride, and catalysts such as palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-1-(2-ethyl-3-(trifluoromethyl)phenyl)propan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-1-(2-ethyl-3-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets through various pathways. The bromine atom and trifluoromethyl group play crucial roles in its reactivity and binding affinity to specific receptors or enzymes. The compound’s effects are mediated by its ability to form covalent bonds or undergo specific chemical transformations within biological systems .

Comparison with Similar Compounds

1-Bromo-1-(2-ethyl-3-(trifluoromethyl)phenyl)propan-2-one can be compared with other similar compounds, such as:

    1-Bromo-1-(2-methyl-3-(trifluoromethyl)phenyl)propan-2-one: Similar structure but with a methyl group instead of an ethyl group.

    1-Bromo-1-(2-ethyl-3-(difluoromethyl)phenyl)propan-2-one: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

    1-Bromo-1-(2-ethyl-3-(trifluoromethyl)phenyl)ethanone: Similar structure but with an ethanone moiety instead of a propan-2-one moiety.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.

Properties

Molecular Formula

C12H12BrF3O

Molecular Weight

309.12 g/mol

IUPAC Name

1-bromo-1-[2-ethyl-3-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C12H12BrF3O/c1-3-8-9(11(13)7(2)17)5-4-6-10(8)12(14,15)16/h4-6,11H,3H2,1-2H3

InChI Key

LZFWRILDSSMNQA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1C(F)(F)F)C(C(=O)C)Br

Origin of Product

United States

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